(2-甲氧基-3-甲苯基)甲醇

描述

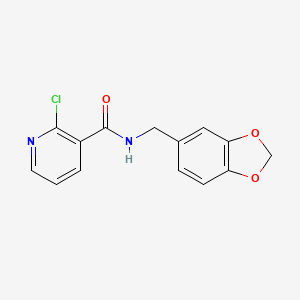

“(2-Methoxy-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 74090-48-5. Its molecular formula is C9H12O2 and it has a molecular weight of 152.19 . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “(2-Methoxy-3-methylphenyl)methanol” is 1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The predicted boiling point of “(2-Methoxy-3-methylphenyl)methanol” is 244.9±25.0 °C and its predicted density is 1.060±0.06 g/cm3 . The pKa is predicted to be 14.43±0.10 .科学研究应用

Inhibitory Activity on Smooth Muscle

A compound related to (2-Methoxy-3-methylphenyl)methanol, 3-methylenhydroxy-5-methoxy-2,4-dihydroxy tetrahydrofurane, isolated from Selaginella lepidophyla, has been studied for its effects on smooth muscle. Specifically, it exhibited a slight inhibitory effect on the contraction response of the uterus in Wistar rats, though it did not affect other muscles like ileum and duodenum. This points to potential applications in smooth muscle-related studies or medical conditions (Pérez et al., 1994).

Methanol Reforming and Hydrogen Production

A comprehensive review of methanol reforming processes highlighted the significance of Cu-based catalysts in methanol reforming reactions, which produce hydrogen. The study delves into the kinetic, compositional, and morphological characteristics of these catalysts and discusses the surface reaction mechanism and different methanol reforming schemes. This suggests the role of methanol and its derivatives in the development of clean energy technologies (Yong et al., 2013).

Alcoholic Beverage Safety

While not directly involving (2-Methoxy-3-methylphenyl)methanol, research on methanol's presence in alcoholic beverages to define tolerable concentrations for human consumption is significant. This research contributes to public health by establishing safety thresholds for methanol, a related compound, in consumable products (Paine & Dayan, 2001).

Enzymatic Role in Methanol Detoxification

Studies on Drosophila melanogaster have shown the involvement of several enzymes like cytochrome P450 monooxygenases, alcohol dehydrogenases, and catalases in methanol detoxification. This research provides insights into the metabolic pathways and enzyme mechanisms that could be relevant for understanding the interactions and transformations of methanol and potentially related compounds in biological systems (Wang et al., 2013).

安全和危害

“(2-Methoxy-3-methylphenyl)methanol” is identified with the GHS07 pictogram. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

属性

IUPAC Name |

(2-methoxy-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAAMZJQNNALGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-3-methylphenyl)methanol | |

CAS RN |

74090-48-5 | |

| Record name | 2-Methoxy-3-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)

![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)

![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)